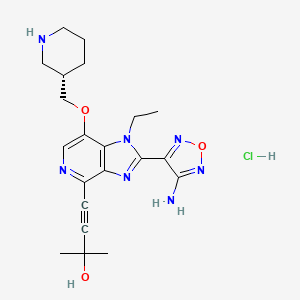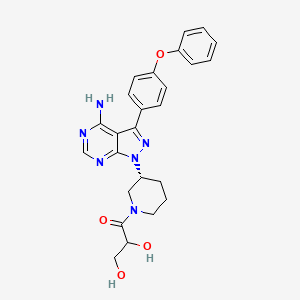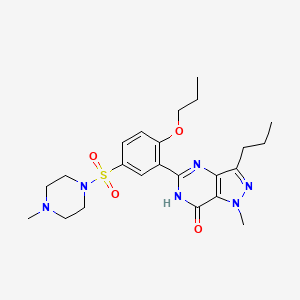![molecular formula C16H17N3O2 B565929 [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone CAS No. 1240244-30-7](/img/structure/B565929.png)
[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone” is a chemical compound with the molecular formula C16H17N15N2O2 and a molecular weight of 285.31 . It is used as an intermediate in the preparation of 3-Carboxy Detomidine and hydroxymethylphenylethylimidazolethione derivatives for use in the treatment of chronic pain .
Molecular Structure Analysis
The molecular structure of this compound includes a 4,5-dihydro-2-oxazolyl ring and a 1H-imidazol-5-yl ring, both of which are substituted with various groups .Scientific Research Applications
Plastic Scintillators
Plastic scintillators have incorporated various luminescent dyes, including 2-biphenyl-(α-naphthyl)-1,3-oxazole, a derivative of the compound of interest. These materials are used for their scintillation properties, offering potential in areas such as radiation detection and optical devices. The study demonstrates that replacing certain solvents in these scintillators can maintain or improve their scintillation efficiency, optical transparency, and stability under different conditions (Salimgareeva & Kolesov, 2005).
Synthesis and Transformation of Azoles
The synthesis and chemical properties of various azole derivatives, including imidazoles, have been extensively studied. The 4-phosphorylated imidazole derivatives, closely related to the compound , are known for their chemical and biological properties. These derivatives are synthesized using different methods and have applications in fields such as pharmaceuticals and agrochemicals due to their diverse biological activities (Abdurakhmanova et al., 2018).
Organic Pollutants Treatment
Redox mediators enhance the degradation efficiency of various organic pollutants by enzymes. The involvement of certain redox mediators can significantly improve the degradation or transformation of recalcitrant compounds found in industrial wastewater. This enzymatic approach with the aid of redox mediators presents a promising avenue for the remediation of pollutants, contributing to environmental protection and sustainability (Husain & Husain, 2007).
properties
IUPAC Name |
[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-11(14(20)13-7-17-9-18-13)5-4-6-12(10)15-19-16(2,3)8-21-15/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYQFWZMNZODQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)C2=CN=CN2)C3=NC(CO3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)







